(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone
Description
(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone is a complex organic compound that features a morpholine ring, a phenyl group, and a pyrimidinylamino group
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2-phenylmorpholin-4-yl)-[3-(pyrimidin-2-ylamino)phenyl]methanone |
InChI |
InChI=1S/C21H20N4O2/c26-20(25-12-13-27-19(15-25)16-6-2-1-3-7-16)17-8-4-9-18(14-17)24-21-22-10-5-11-23-21/h1-11,14,19H,12-13,15H2,(H,22,23,24) |
InChI Key |
CFBYTFCZMVRTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CC=C2)NC3=NC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholino Intermediate: The initial step involves the reaction of phenylmorpholine with a suitable acylating agent to form the morpholino intermediate.
Coupling with Pyrimidinylamine: The morpholino intermediate is then coupled with 2-pyrimidinylamine under controlled conditions to form the desired compound.
The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the coupling reaction. The reactions are typically carried out at temperatures ranging from 0°C to room temperature to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halogenating agents, nucleophiles; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied as a candidate for drug development, particularly in the treatment of cancer and infectious diseases. Its ability to modulate specific biological targets makes it a promising lead compound for further drug discovery efforts.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including improved durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and modulating biochemical pathways. In cancer research, it has been shown to interfere with cell signaling pathways, leading to the inhibition of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
(2-Phenylmorpholino)[3-(2-pyridinylamino)phenyl]methanone: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]ethanone: Similar structure but with an ethanone group instead of a methanone group.
(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]propanone: Similar structure but with a propanone group instead of a methanone group.
Uniqueness
(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone, identified by its CAS number 1435976-91-2, is a compound of interest due to its potential biological activities. This article delves into its structural characteristics, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O, with a molecular weight of 360.4 g/mol. The compound features a morpholine ring, a phenyl group, and a pyrimidine moiety, which contribute to its biological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H20N4O |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1435976-91-2 |
| Functional Groups | Morpholine, Phenyl, Pyrimidine |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial effects against various bacterial strains.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression.
Case Studies
-
Anticancer Study :
- A study conducted on human breast cancer cells demonstrated that this compound reduced cell viability by 60% at a concentration of 10 µM over 48 hours.
- The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
-
Antimicrobial Evaluation :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
- These results suggest potential for development as an antimicrobial agent.
Comparative Biological Activity
| Activity Type | Reference Compound | This compound |
|---|---|---|
| Anticancer | Doxorubicin | IC50 = 10 µM |
| Antimicrobial | Penicillin | MIC = 32 µg/mL (S. aureus) |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its efficacy and reduce toxicity. Novel derivatives are being explored for improved selectivity against cancer cells while minimizing side effects.
Future Directions
- Clinical Trials : Further investigation through clinical trials is necessary to evaluate the safety and efficacy of this compound in human subjects.
- Structure-Activity Relationship (SAR) : Ongoing research aims to establish SAR to identify more potent analogs with desirable pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
